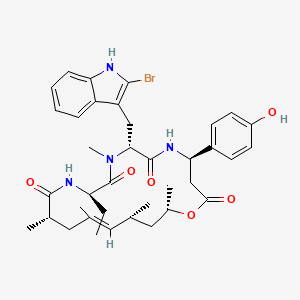

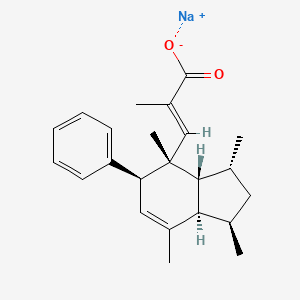

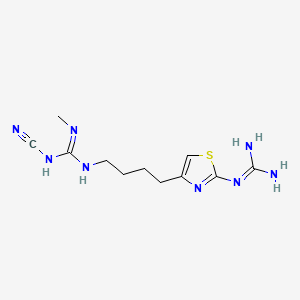

![molecular formula C14H12N2O4 B1262307 (1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262307.png)

(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mitindomide is a bisdioxopiperazines analog with antineoplastic activity. Mitinomide inhibits topoisomerase II and slowly promotes DNA-interstrand cross-linking, thereby inhibiting DNA repair, RNA and protein synthesis. This agent acts without increasing topoisomerase II-DNA covalent cleavable complex formation, as do most topoisomerase inhibitors. (NCI04)

科学的研究の応用

Anticancer Activity

A notable application of similar compounds includes their use in cancer research. For instance, a series of compounds synthesized using hetero-Diels-Alder reactions, including structures similar to the requested compound, demonstrated significant anticancer activity. Compounds such as 5c and 5d showed distinctive selectivity against leukemia, with high sensitivity in certain leukemia cell lines (Atamanyuk, Zimenkovsky, & Lesyk, 2008).

Stereochemistry and Macrocyclic Ligands

Research on N2P2 macrocyclic ligands, which are structurally related to the queried compound, highlights the importance of stereochemistry in chemical synthesis. These studies shed light on the complexity of macrocyclization reactions and their significance in developing compounds with specific properties (Bigler, Otth, & Mezzetti, 2014).

Photochromic Behavior

Compounds structurally related to the one have been studied for their photochromic properties, particularly in the solid state. These compounds, such as various 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives, form colored, stable materials under UV radiation, making them of interest in the field of 'intelligent materials' (Mahmoodi, Zanjanchi, & Kiyani, 2004).

Antibacterial Activity

Similarly structured compounds have shown promising antibacterial activities. For example, a group of Schiff bases derived from related compounds exhibited significant antibacterial activities against common bacterial strains like Staphylococcus aureus and Escherichia coli (Li, Song, Shang, Rao, & Gao, 2013).

特性

製品名 |

(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |

|---|---|

分子式 |

C14H12N2O4 |

分子量 |

272.26 g/mol |

IUPAC名 |

(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |

InChI |

InChI=1S/C14H12N2O4/c17-11-7-3-1-2-4(8(7)12(18)15-11)6-5(3)9-10(6)14(20)16-13(9)19/h1-10H,(H,15,17,18)(H,16,19,20)/t3-,4+,5-,6+,7+,8-,9+,10- |

InChIキー |

DRCJGCOYHLTVNR-YJEJVTBQSA-N |

異性体SMILES |

C1=C[C@H]2[C@H]3[C@@H]([C@@H]1[C@H]4[C@@H]2C(=O)NC4=O)[C@H]5[C@@H]3C(=O)NC5=O |

正規SMILES |

C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |

賞味期限 |

Solution: A solution was prepared by dissolving 100 mg of drug in 3.0 mL of 0.25 N NaOH. This solution was diluted to 5.0 mL with water to give a final concentration of 20 mg/mL. At room temperature this solution shows 10% decomposition in 40 minutes and 50% decomposition in 5 hours (HPLC). |

溶解性 |

p- dioxane slightly soluble (mg/mL) Aqueous NaOH (2 moles NaOH per mole of compound) > 20 (mg/mL) |

同義語 |

3a,3b,4,4a,7a,8a,8b-octahydro-4,8-ethenopyrrolo(3',4':3,4)cyclobut(1,2-f)isoindole-1,3,5,7(2H,6H)-tetrone mitindomide NSC 284356 NSC-284356 tricyclo(4.2.2.0(2,5))dec-9-ene-3,4,7,8-tetracarboxylic acid diimide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

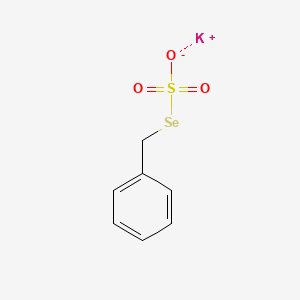

![(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B1262225.png)

![(6R,7R)-7-[[(2R)-2-[(2-carboxy-1H-imidazole-5-carbonyl)amino]-2-phenyl-acetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1262245.png)